1,2-二辛酰基-sn-甘油-3-磷酸胆碱

描述

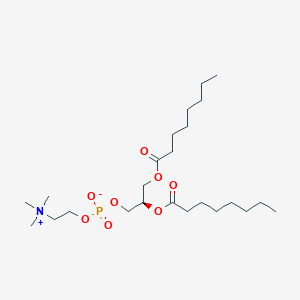

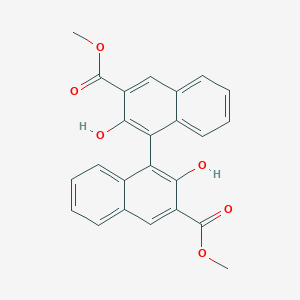

1,2-Dioctanoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid, which is a class of lipids that are a major component of all cell membranes. They can form lipid bilayers because of their amphiphilic characteristic, which includes a hydrophilic (phosphate head) and two hydrophobic (fatty acid tails) parts. This particular molecule is a variant of the naturally occurring phospholipids, where the fatty acid chains are octanoic acid, an eight-carbon saturated fatty acid.

Synthesis Analysis

The synthesis of related phospholipids has been described in several studies. For instance, a dimeric version of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine was synthesized chemically, which upon sonication in water, formed a planar membrane . Another study presented a new intermediate for the facile preparation of mixed-acid 1,2-diacylglycerophosphocholines, which could be used to synthesize similar compounds in high yield and purity . Additionally, the synthesis of sn-glycero-1-phosphocholine was described, which is structurally related to 1,2-dioctanoyl-sn-glycero-3-phosphocholine .

Molecular Structure Analysis

The molecular structure of phospholipids like 1,2-dioctanoyl-sn-glycero-3-phosphocholine is crucial for their function. The carbon-13 nuclear magnetic resonance (NMR) spectra of similar phospholipids have been obtained, which are characteristic enough to permit unequivocal designation of double bond positions for each isomer . The single crystal structure of a mixed-chain triacylglycerol provides insights into the conformation of the glycerol backbone, which is relevant to understanding the structure of 1,2-dioctanoyl-sn-glycero-3-phosphocholine .

Chemical Reactions Analysis

Phospholipids can undergo various chemical reactions. For example, the dimeric glycerophospholipid synthesized in one study was a substrate for phospholipase A2, which afforded 1-palmitoyl-sn-glycero-3-phosphocholine and dotriacontanedioic acid as final products . This indicates that similar compounds like 1,2-dioctanoyl-sn-glycero-3-phosphocholine could also be substrates for enzymatic reactions, leading to the formation of other lipid molecules or breakdown products.

Physical and Chemical Properties Analysis

The physical and chemical properties of phospholipids are determined by their molecular structure. The dimeric glycerophospholipid mentioned earlier displayed unique surface pressure-surface area isotherms and had specific phase transition constants . These properties are important for the formation of lipid bilayers and membranes. The synthesis methods described in the papers also highlight the importance of purity and yield, which are critical for the physical properties of the synthesized lipids .

科学研究应用

自立式脂质双层膜:一种使用 1,2-二辛酰基-sn-甘油-3-磷酸胆碱形成自立式脂质双层膜的方法,用于脂质双层膜和相关蛋白的传感测量和生物物理研究 (Víctor Marín 等,2016).

胶束行为研究:研究 1,2-二辛酰基-sn-甘油-3-磷酸胆碱在水性介质中的胶束行为,用于界面张力和荧光研究 (P. Sehgal 等,2003).

酶结合中的分子建模:使用分子建模来检查 1,2-二辛酰基-sn-甘油-3-磷酸胆碱在磷脂酶 A2 催化位点的结合,提供对酶促过程的见解 (C. H. Lee 等,2009).

聚合脂质体的形成:合成 1,2-二辛酰基-sn-甘油-3-磷酸胆碱的衍生物,用于构建高度稳定的聚合脂质体,可用于膜建模和药物递送等生物医学应用 (A. Sadownik 等,1986).

圆二色性性质研究:研究 1,2-二辛酰基-sn-甘油-3-磷酸胆碱在溶液中的圆二色性性质,提供对磷脂结构性质的见解 (P. Walde 等,1999).

液滴界面双层膜中的膜蛋白重构:将膜蛋白功能性重构到由 1,2-二辛酰基-sn-甘油-3-磷酸胆碱组成的双层膜中,推进对脂质-蛋白质系统和膜不对称性的研究 (H. Barriga 等,2014).

磷脂胆碱分析的液相色谱法:开发一种用于定量分析 1,2-二辛酰基-sn-甘油-3-磷酸胆碱及其水解产物的测定法,促进对脂质代谢和合成的研究 (G. Kiełbowicz 等,2012).

磷脂胆碱脂质双层膜的分子动力学模拟:利用分子动力学模拟来研究由 1,2-二辛酰基-sn-甘油-3-磷酸胆碱形成的双层膜,有助于理解膜结构和水合作用 (David Poger 等,2010).

基因递送研究:研究 1,2-二辛酰基-sn-甘油-3-磷酸胆碱的二元脂质混合物在基因递送中的潜在应用,为基因治疗的进步做出贡献 (C. Wölk 等,2015).

作用机制

Target of Action

1,2-Dioctanoyl-sn-glycero-3-phosphocholine, also known as 1,2-Dioctanoyl PC, is a type of phospholipid . It is commonly used as a component of liposome formulations and drug delivery systems . The primary targets of this compound are the specific sites in the body where the encapsulated drugs are intended to be delivered .

Mode of Action

1,2-Dioctanoyl PC has unique chemical properties that allow it to form stable bilayers and vesicles . These structures can encapsulate drugs and deliver them to specific targets in the body . As a stabilizer and emulsifier, it can enhance the solubility and bioavailability of drugs .

Biochemical Pathways

The exact biochemical pathways affected by 1,2-Dioctanoyl PC are dependent on the specific drugs that are encapsulated within its vesicles. It’s important to note that the primary role of 1,2-dioctanoyl pc is to serve as a delivery vehicle, facilitating the transport of drugs to their intended targets .

Pharmacokinetics

The pharmacokinetic properties of 1,2-Dioctanoyl PC are largely influenced by its role as a drug delivery system. It can enhance the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of encapsulated drugs, thereby improving their bioavailability . .

Result of Action

The molecular and cellular effects of 1,2-Dioctanoyl PC’s action are primarily determined by the encapsulated drugs. By delivering these drugs to their specific targets, 1,2-Dioctanoyl PC can enhance their therapeutic effects .

Action Environment

The action, efficacy, and stability of 1,2-Dioctanoyl PC can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the stability of the phospholipid bilayers and vesicles . 1,2-dioctanoyl pc is generally designed to maintain stability under physiological conditions to ensure effective drug delivery .

安全和危害

No special measures are required for handling 1,2-Dioctanoyl-sn-glycero-3-phosphocholine. After inhalation, it is advised to supply fresh air and consult a doctor in case of complaints. The product generally does not irritate the skin. After eye contact, it is recommended to rinse the opened eye for several minutes under running water. If symptoms persist after swallowing, consult a doctor .

未来方向

The unique chemical properties of 1,2-dioctanoyl-sn-glycero-3-phosphocholine make it a promising component in drug delivery systems . Its ability to form stable bilayers and vesicles allows for the encapsulation and delivery of drugs to specific targets in the body . This suggests potential future directions in the field of drug delivery and pharmaceuticals.

属性

IUPAC Name |

[(2R)-2,3-di(octanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48NO8P/c1-6-8-10-12-14-16-23(26)30-20-22(33-24(27)17-15-13-11-9-7-2)21-32-34(28,29)31-19-18-25(3,4)5/h22H,6-21H2,1-5H3/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIXRNNWDBPKPW-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201334462 | |

| Record name | (2R)-2,3-Bis(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19191-91-4 | |

| Record name | (2R)-2,3-Bis(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)

![Bicyclo[2.2.2]octan-2-ol](/img/structure/B96560.png)

![4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-YL)cyclohexan-1-one](/img/structure/B96575.png)